molecular formula C19H19N5O2 B13085103 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile

1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile

Cat. No.: B13085103
M. Wt: 349.4 g/mol
InChI Key: JWMRNEHAMOPZJL-UHFFFAOYSA-N
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Description

1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile is a potent and selective small-molecule inhibitor designed primarily for oncology research, with a strong focus on targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). https://pubmed.ncbi.nlm.nih.gov/29510724/ Its mechanism of action involves competitive binding to the ATP-binding site of these receptor tyrosine kinases, thereby inhibiting their autophosphorylation and subsequent downstream signaling through critical pathways like JAK/STAT, PI3K/AKT, and MAPK/ERK. https://www.nature.com/articles/s41467-018-05810-4 This targeted inhibition is of significant research value for investigating the progression and maintenance of ALK- and ROS1-driven malignancies, such as non-small cell lung cancer (NSCLC) and neuroblastoma. https://www.cancer.gov/types/lung/research The compound's specific chemical structure, featuring the cyclobutanecarbonitrile group, is engineered to enhance potency and overcome common resistance mutations that arise in response to first-generation ALK inhibitors, making it an essential tool for studying drug resistance mechanisms. https://aacrjournals.org/cancerdiscovery/article/7/2/137/4050 Researchers utilize this compound in vitro and in vivo to elucidate the complex biology of kinase signaling networks and to evaluate the efficacy of next-generation therapeutic strategies aimed at resistant cancer phenotypes.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

1-[4-(4-amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl)phenyl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C19H19N5O2/c1-26-18-22-14-7-10-24(17(25)15(14)16(21)23-18)13-5-3-12(4-6-13)19(11-20)8-2-9-19/h3-6H,2,7-10H2,1H3,(H2,21,22,23)

InChI Key

JWMRNEHAMOPZJL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C(=N1)N)C(=O)N(CC2)C3=CC=C(C=C3)C4(CCC4)C#N

Origin of Product

United States

Preparation Methods

Nitration of 1-Phenylcyclobutanecarbonitrile

  • Potassium nitrate (7.88 g, 77.0 mmol) is suspended in sulfuric acid (45 mL) at 0 °C and stirred to form a clear, colorless nitrating solution.
  • 1-Phenylcyclobutanecarbonitrile (11.40 g, 72.5 mmol) is added dropwise over 90 minutes, maintaining the internal temperature below 10 °C to control reaction rate and safety.
  • After completion, the reaction mixture is poured onto ice (300 g) and stirred vigorously for 30 minutes.
  • The resulting solid is filtered, washed, and dried to obtain 1-(4-nitrophenyl)cyclobutanecarbonitrile in 92% yield as a light tan powder.

Amidation to Form Ethyl N-(cyanoacetyl)-N-[4-(1-cyanocyclobutyl)phenyl]-beta-alaninate

  • Ethyl N-[4-(1-cyanocyclobutyl)phenyl]-beta-alaninate is combined with cyanoacetic acid (22.9 g, 270 mmol) and 4-dimethylaminopyridine (2.30 g, 18.8 mmol) in N,N-dimethylformamide (400 mL) at 0 °C.
  • Diisopropylcarbodiimide (41.7 mL, 270 mmol) is added dropwise over 30 minutes.
  • The reaction mixture is warmed to room temperature and stirred for 16 hours.
  • Workup involves pouring into saturated aqueous sodium bicarbonate, extraction with ethyl acetate, washing, drying, and concentration to yield a yellow oil used directly in the next step.

Cyclization and Conjugate Addition

  • The previously obtained ethyl N-(cyanoacetyl)-N-[4-(1-cyanocyclobutyl)phenyl]-beta-alaninate is reacted with 1,8-diazabicyclo[5.4.0]undec-7-ene in methanol at 70 °C for 30 minutes.
  • The mixture is concentrated and partitioned between water and ethyl acetate/heptane.
  • Acidification of the aqueous phase to pH 2 precipitates 1-(4-(1-cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile.
  • This intermediate is isolated as an off-white solid with a 44% yield over three steps.

Final Cyclization to Target Compound

  • The solid intermediate is refluxed in methanol for 3 hours, cooled, filtered, and dissolved in acetic acid at 60 °C to form a clear yellow solution.
  • Water is added dropwise until cloudiness persists, then the mixture is cooled to room temperature.
  • Additional water is added to induce precipitation.
  • The final compound is filtered, washed, and dried to yield 1-(4-(4-amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile as a light yellow solid with 51% yield in this step and overall high purity (HPLC purity 99.63%).

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Electrophilic Aromatic Nitration KNO3, H2SO4, 0 °C to <10 °C 1-(4-nitrophenyl)cyclobutanecarbonitrile 92 Temperature control critical
2 Amidation Cyanoacetic acid, 4-DMAP, DIC, DMF, 0 °C to RT Ethyl N-(cyanoacetyl)-N-[4-(1-cyanocyclobutyl)phenyl]-beta-alaninate Used crude Direct use in next step
3 Cyclization/Conjugate Addition 1,8-Diazabicyclo[5.4.0]undec-7-ene, MeOH, 70 °C 1-(4-(1-cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile 44 (over 3 steps) Acidification to isolate intermediate
4 Final Cyclization Reflux in MeOH, acetic acid, water precipitation Target compound this compound 51 High purity, optimized particle size control

Research Findings and Improvements

  • The described synthetic approach incorporates an aza-Michael reaction, amidation, Dieckmann cyclization, and conjugate addition of cyanamide followed by cyclization to form the fused heterocyclic scaffold.
  • Process improvements have focused on eliminating hazardous nitration steps and optimizing high-energy intermediate handling to enhance safety and scalability.
  • The final active pharmaceutical ingredient (API) is obtained with excellent purity (>99.6%) and controlled particle size, critical for pharmaceutical formulation.
  • Multikilogram quantities have been successfully produced, demonstrating the method's industrial viability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in biochemical studies.

    Industry: It may find use in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares structural features, molecular weights, and synthesis methods of analogous compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Reference
Target Compound Pyrido[4,3-D]pyrimidine 4-Amino-2-methoxy-5-oxo, phenylcyclobutanecarbonitrile ~347.37 Not explicitly reported
CID 4982879 Hexahydroquinoline 4-Fluorophenyl, pyridin-3-yl, nitrile at C3 368.39 (C21H17FN4O) Not detailed
4-Amino-6-(4-chlorophenyl)-2-(phenethylamino)pyrimidine-5-carbonitrile (5k) Pyrimidine 4-Chlorophenyl, phenethylamino, nitrile at C5 349.82 (C19H16ClN5) Ethanol-mediated condensation
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-hexahydroquinoline-3-carbonitrile Hexahydroquinoline Chlorophenyl, substituted phenyl, nitrile at C3 Varies (e.g., ~450–500) Cyclohexanedione + aniline derivatives
6-Amino-5-(4-chlorophenyl)-pyrido-pyrano-pyrimidine-7-carbonitrile Pyrido-pyrano-pyrimidine 4-Chlorophenyl, thioxo group, nitrile at C7 Not reported Multi-step cyclization
Key Observations:

Core Diversity: The target compound’s pyrido[4,3-D]pyrimidine core is distinct from hexahydroquinoline (CID 4982879) or pyrido-pyrano-pyrimidine () systems. These cores influence rigidity, π-π stacking, and hydrogen-bonding patterns.

Nitrile Position : The nitrile group in the target is part of a cyclobutane appendage, whereas in CID 4982879 and compounds, it is directly attached to the core. Positional differences may alter electronic interactions with targets.

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl (CID 4982879) and 4-chlorophenyl () groups enhance electrophilicity, whereas the methoxy group in the target compound offers electron-donating properties.
  • Bulkiness : The cyclobutane in the target compound increases steric hindrance compared to simpler phenylacetonitrile derivatives (e.g., CAS 1956326-85-4) .

Bioactivity and Computational Predictions

While direct bioactivity data for the target compound is unavailable, and provide insights:

  • Structural Similarity and Bioactivity: Compounds with analogous nitrile groups and fused heterocycles (e.g., pyrimidines, quinolines) often target kinases or enzymes via nitrile-mediated hydrogen bonding .
  • Machine Learning Predictions : Tanimoto and Dice similarity metrics () suggest the target compound may share bioactivity with CID 4982879 or derivatives, which are hypothesized to exhibit antidiabetic or antimicrobial properties .

Biological Activity

1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile is a complex organic compound that has garnered attention for its potential biological activity, particularly as an inhibitor of critical protein kinases involved in cellular signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique structural framework characterized by a dihydropyrido-pyrimidine core linked to a cyclobutanecarbonitrile moiety. Its molecular formula is C20H21N5O2C_{20}H_{21}N_{5}O_{2}, with a molecular weight of approximately 337.38 g/mol. The presence of amino and methoxy groups contributes to its reactivity and interaction with biological targets.

This compound primarily functions as an inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1) . PDK1 is crucial in various signaling pathways that regulate cell growth and survival. Inhibition of PDK1 can lead to significant therapeutic applications in cancer treatment, as dysregulation of these pathways is often implicated in tumorigenesis.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against PDK1. The inhibition can be quantified through various biochemical assays, including:

  • Surface Plasmon Resonance (SPR) : To measure binding affinity.
  • Isothermal Titration Calorimetry (ITC) : To assess the thermodynamic parameters of binding.

These studies have shown that the compound binds effectively to PDK1, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructure FeaturesBiological Activity
This compoundDihydropyrido-pyrimidine core with cyclobutanecarbonitrilePDK1 inhibitor
2-[4-[4-(4-Amino-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl)phenyl]cyclohexyl]acetic acidSimilar core structure but different substituentsPotential kinase inhibitor

This table highlights the distinct biological target and structural features that differentiate this compound from other compounds.

Synthesis

The synthesis of this compound involves several key steps that ensure high yield and purity. A practical synthetic route has been developed that allows for scalability without the need for extensive purification techniques like chromatography. The synthesis typically includes:

  • Formation of the Dihydropyrido-Pyrimidine Core : Utilizing specific reagents to construct the bicyclic structure.
  • Introduction of Functional Groups : Amino and methoxy groups are introduced at strategic positions to enhance biological activity.
  • Cyclobutanecarbonitrile Attachment : Final coupling reactions to form the complete structure.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated the compound's ability to inhibit cell proliferation through PDK1 inhibition.
  • Animal Models : Preliminary in vivo studies indicate promising results in reducing tumor size in xenograft models when treated with this compound.

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